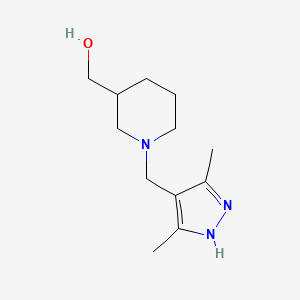

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol

CAS No.: 1598065-51-0

Cat. No.: VC3115714

Molecular Formula: C12H21N3O

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1598065-51-0 |

|---|---|

| Molecular Formula | C12H21N3O |

| Molecular Weight | 223.31 g/mol |

| IUPAC Name | [1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol |

| Standard InChI | InChI=1S/C12H21N3O/c1-9-12(10(2)14-13-9)7-15-5-3-4-11(6-15)8-16/h11,16H,3-8H2,1-2H3,(H,13,14) |

| Standard InChI Key | DSWWHYMLCMIHGG-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)C)CN2CCCC(C2)CO |

| Canonical SMILES | CC1=C(C(=NN1)C)CN2CCCC(C2)CO |

Introduction

Chemical Identity and Basic Properties

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol is identified by several key chemical identifiers. The compound has a CAS registry number of 1598065-51-0 and a molecular formula of C₁₂H₂₁N₃O, indicating a structure containing twelve carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and one oxygen atom. Its molecular weight is precisely 223.31 g/mol, placing it in the category of small molecular entities often suitable for medicinal chemistry applications. The compound's IUPAC name, [1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol, describes its structural arrangement with a 3,5-dimethyl-1H-pyrazole connected to a piperidin-3-ylmethanol via a methylene bridge.

For precise chemical identification and database referencing, the compound can be represented by its Standard InChI: InChI=1S/C12H21N3O/c1-9-12(10(2)14-13-9)7-15-5-3-4-11(6-15)8-16/h11,16H,3-8H2,1-2H3,(H,13,14) and its Standard InChIKey: DSWWHYMLCMIHGG-UHFFFAOYSA-N. Furthermore, its canonical SMILES notation: CC1=C(C(=NN1)C)CN2CCCC(C2)CO provides a linear representation of its molecular structure that is machine-readable and widely used in computational chemistry.

Structural Features and Characteristics

The compound (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol possesses a hybrid structure combining different heterocyclic systems. At its core is the 3,5-dimethyl-1H-pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms . This pyrazole ring contains methyl substituents at positions 3 and 5, which contribute to the electron density and steric properties of the molecule .

The pyrazole core is connected via a methylene bridge (CH₂) to a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. The piperidine ring bears a hydroxymethyl group (CH₂OH) at position 3, providing a polar functional group that can participate in hydrogen bonding. This structural arrangement creates a molecule with both lipophilic regions (the methyl groups and piperidine ring) and hydrophilic regions (the pyrazole nitrogens and the hydroxyl group), giving it balanced physicochemical properties.

The structural characteristics of this compound are particularly relevant when compared to related pyrazole derivatives. Unlike compounds such as (3,5-dimethyl-1-phenyl-1h-pyrazol-4-yl)methanol, which contains a phenyl ring attached to one of the pyrazole nitrogens, our compound of interest has the nitrogen available for potential hydrogen bonding or further functionalization .

Structure-Activity Relationships

The structure-activity relationships (SAR) of pyrazole-containing compounds provide insights into how structural modifications might affect the biological properties of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol.

The 3,5-dimethyl substitution pattern on the pyrazole ring is a common motif in bioactive molecules. The methyl groups can enhance lipophilicity and provide steric bulk that may influence binding to biological targets. The positioning of these methyl groups can affect the electronic distribution within the pyrazole ring and consequently its interaction with receptors or enzymes.

The methylene bridge connecting the pyrazole to the piperidine ring provides rotational flexibility, potentially allowing the molecule to adopt various conformations to fit into binding pockets. The piperidine ring, being a saturated heterocycle, adds three-dimensional character to the molecule, which is often beneficial for selective interactions with biological targets.

The hydroxymethyl group at position 3 of the piperidine ring adds a polar functionality that can participate in hydrogen bonding with amino acid residues in proteins or with water molecules, potentially enhancing solubility and target recognition.

Potential modifications to enhance or modulate activity might include:

-

Substitution of the hydroxyl group with other functional groups

-

Introduction of substituents on the piperidine ring

-

Replacement of methyl groups on the pyrazole with other alkyl or functional groups

-

Modification of the pyrazole NH to create N-substituted derivatives

Analytical Methods and Identification

Several analytical techniques can be employed for the identification and characterization of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol. These methods are important for confirming the purity and identity of the compound in research settings.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for separation and quantification of the compound. Based on its structural features, reverse-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases would likely provide good separation from potential impurities or structural analogs.

Spectroscopic Methods

In addition to the NMR, MS, and IR techniques discussed earlier, UV-Visible spectroscopy could provide characteristic absorption patterns. The pyrazole ring typically absorbs in the UV region, with maxima that could be used for identification and quantification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume